N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of compounds that exhibit various biological activities, making it a subject of interest for pharmaceutical research. The compound's structure features a chloro-substituted aromatic ring and a benzothiadiazine moiety, which contributes to its pharmacological properties.
This compound can be classified as an acetamide derivative and is synthesized through multi-step organic reactions. It is not widely available in commercial databases, indicating that it may be primarily used in research settings rather than in widespread industrial applications.
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves several key steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound, requiring careful control of reaction conditions to ensure successful formation.
The molecular formula for N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClN₂O₄S |
Molecular Weight | 388.86 g/mol |
IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide |
SMILES | COC1=CC=C(C=C1Cl)N=C(C)S(=O)(=O)C |
InChI Identifier | InChI=1S/C18H18ClN2O4S/c1-12(19)10-8-9(14)15(20)11(13)16(21)22/h8-11H,12H2,(H,20,21) |
The structure features a central acetamide group linked to a chloro-substituted aromatic ring and a dioxo-benzothiadiazine moiety.
N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility and potential for further chemical transformations.
The mechanism of action for N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is not fully elucidated but may involve:
Further studies are needed to clarify its pharmacodynamics and identify specific molecular targets.
The physical properties of N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide include:
Property | Value |
---|---|
Melting Point | Not determined |
Solubility | Soluble in organic solvents |
pKa | Not available |
Stability | Stable under normal conditions |
Chemical properties include reactivity with nucleophiles due to the presence of the chloro group and potential for hydrolysis under certain conditions.
N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has potential applications in:
The unique structural features of this compound make it a valuable candidate for further research in medicinal chemistry and related fields.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1